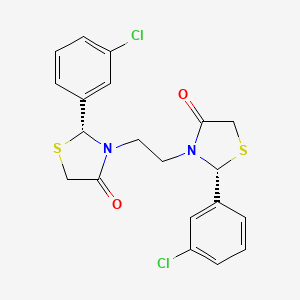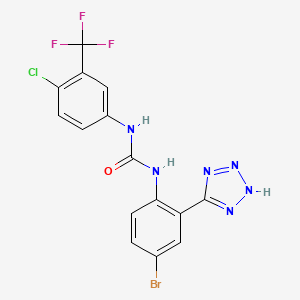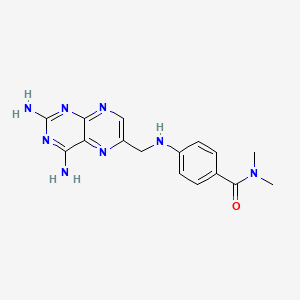
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide is an organic compound that belongs to the class of pteridines This compound is characterized by its complex structure, which includes a pteridine ring system substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine ring: This step involves the cyclization of appropriate precursors to form the pteridine ring system.
Substitution reactions: The pteridine ring is then functionalized with amino groups through substitution reactions.
Coupling reactions: The functionalized pteridine is coupled with a benzoyl derivative to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pteridine ring.
科学的研究の応用
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known antifolates.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of (4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the production of nucleotides, leading to reduced DNA, RNA, and protein synthesis.
類似化合物との比較
Similar Compounds
Methotrexate: A well-known antifolate used in cancer therapy.
Aminopterin: Another antifolate with similar structural features.
Pralatrexate: A newer antifolate used in the treatment of certain types of lymphoma.
Uniqueness
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide is unique due to its specific substitution pattern on the pteridine ring, which may confer distinct biochemical properties and therapeutic potential compared to other antifolates.
特性
CAS番号 |
136242-92-7 |
|---|---|
分子式 |
C16H18N8O |
分子量 |
338.37 g/mol |
IUPAC名 |
4-[(2,4-diaminopteridin-6-yl)methylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H18N8O/c1-24(2)15(25)9-3-5-10(6-4-9)19-7-11-8-20-14-12(21-11)13(17)22-16(18)23-14/h3-6,8,19H,7H2,1-2H3,(H4,17,18,20,22,23) |
InChIキー |
XQAVCQAHWYHBBJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


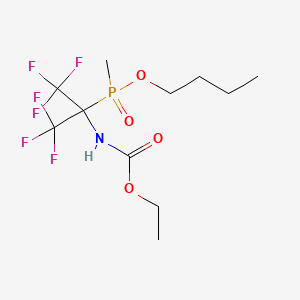
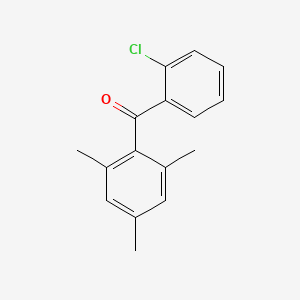
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
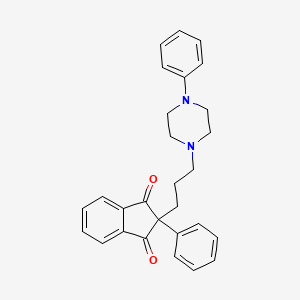


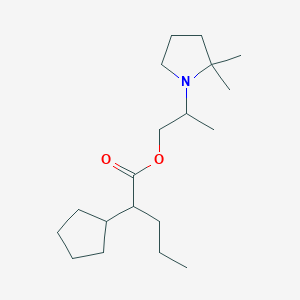
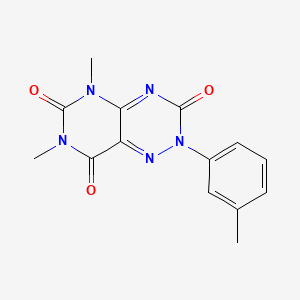
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
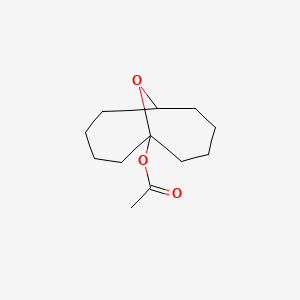
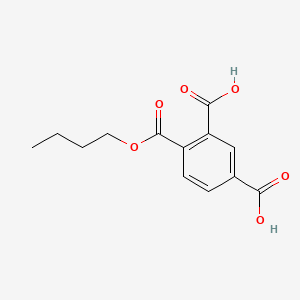
![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
